molecular formula C14H13NO2 B181275 2-(Benzyloxy)benzamide CAS No. 29579-11-1

2-(Benzyloxy)benzamide

Cat. No.: B181275
CAS No.: 29579-11-1
M. Wt: 227.26 g/mol
InChI Key: HHKNJUHXNDIVFN-UHFFFAOYSA-N
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Description

2-(Benzyloxy)benzamide is an organic compound with the molecular formula C14H13NO2 It is a benzamide derivative where a benzyloxy group is attached to the benzene ring

Scientific Research Applications

2-(Benzyloxy)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

Target of Action

The primary target of 2-(Benzyloxy)benzamide is human glucokinase (GK), a key enzyme involved in glucose metabolism . Glucokinase plays a crucial role in the regulation of carbohydrate metabolism and has a significant impact on glucose homeostasis. It acts as a glucose sensor, triggering shifts in metabolism or cell function in response to rising or falling levels of glucose, such as those that occur after a meal .

Mode of Action

This compound interacts with its target, human glucokinase, in an allosteric manner . Allosteric regulation is a process that occurs when a regulatory trigger, like the binding of a small molecule, induces a change in a protein’s conformation or shape . This change in shape can enhance or decrease the protein’s activity, providing a mechanism for feedback regulation. In the case of this compound, it acts as an allosteric activator, enhancing the catalytic action of glucokinase .

Biochemical Pathways

The activation of glucokinase by this compound impacts the glycolysis pathway, a critical biochemical pathway in the body’s metabolism of glucose to produce energy . By enhancing the activity of glucokinase, this compound increases the rate of glycolysis, leading to a decrease in blood glucose levels .

Pharmacokinetics

They are primarily metabolized in the liver and excreted via the kidneys . The impact on bioavailability would depend on various factors including the compound’s solubility, stability, and the presence of any functional groups that might affect its absorption or distribution.

Result of Action

The activation of glucokinase by this compound leads to a decrease in blood glucose levels . This makes it a potential therapeutic agent for conditions characterized by hyperglycemia, such as type-2 diabetes .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s harmful if swallowed and suspected of causing genetic defects . Personal protective equipment/face protection should be worn and adequate ventilation should be ensured .

Future Directions

The imidazole- and benzimidazole-based drug discovery and development is an attractive topic and draws more and more researchers to engage in this research area. An increasing number of imidazole and benzimidazole derivatives have been explored and related research is ongoing with infinite potentiality .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)benzamide typically involves the reaction of 2-hydroxybenzamide with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

2-Hydroxybenzamide+Benzyl BromideThis compound+HBr\text{2-Hydroxybenzamide} + \text{Benzyl Bromide} \rightarrow \text{this compound} + \text{HBr} 2-Hydroxybenzamide+Benzyl Bromide→this compound+HBr

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis can be scaled up using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction of the amide group can yield the corresponding amine.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an appropriate solvent.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Benzylamine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Comparison with Similar Compounds

    2-Hydroxybenzamide: Lacks the benzyloxy group, making it less hydrophobic.

    Benzamide: The simplest form without any substituents on the benzene ring.

    2-(Methoxy)benzamide: Contains a methoxy group instead of a benzyloxy group, affecting its reactivity and interactions.

Uniqueness: 2-(Benzyloxy)benzamide is unique due to the presence of the benzyloxy group, which enhances its hydrophobicity and potential for specific interactions with biological targets. This makes it a valuable compound for developing new drugs and materials.

Properties

IUPAC Name

2-phenylmethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c15-14(16)12-8-4-5-9-13(12)17-10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHKNJUHXNDIVFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40304458
Record name 2-(benzyloxy)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40304458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29579-11-1
Record name 29579-11-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165831
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(benzyloxy)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40304458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary biological targets of 2-(Benzyloxy)benzamide derivatives?

A1: Research indicates that this compound derivatives exhibit inhibitory activity against specific proteins involved in various biological processes. One study identified them as antagonists of the Transient Receptor Potential Melastatin member 8 (TRPM8) [], a protein involved in cold and menthol sensation. Another study highlighted their potential as inhibitors of Leucine-rich repeat kinase 2 (LRRK2) [], a kinase implicated in Parkinson's and Alzheimer's diseases.

Q2: How does the structure of this compound influence its activity?

A2: Structure-activity relationship (SAR) studies are crucial for understanding how structural modifications impact a compound's biological activity. While the provided abstracts don't delve into specific SAR data for this compound, one study utilized multiple linear regression (MLR) and artificial neural network (ANN) methods to predict the IC50 values (a measure of potency) of these derivatives as SMS2 inhibitors []. This suggests that specific structural features within this class of molecules are essential for interacting with their targets and influencing their potency.

Q3: Besides biological activity, have any other applications for this compound and its derivatives been explored?

A3: Interestingly, a study explored the use of a this compound derivative as a ligand in the synthesis of terbium, neodymium, and yttrium complexes []. The resulting complexes exhibited distinct crystal structures and luminescent properties, highlighting the potential of this compound class in material science and coordination chemistry.

Q4: What computational chemistry approaches have been used to study this compound derivatives?

A4: Researchers employed both MLR and ANN methods to develop quantitative structure-activity relationship (QSAR) models for this compound derivatives as SMS2 inhibitors []. These computational models, utilizing molecular descriptors, demonstrated the ability to predict the biological activity of these compounds, offering a valuable tool for further development and optimization.

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